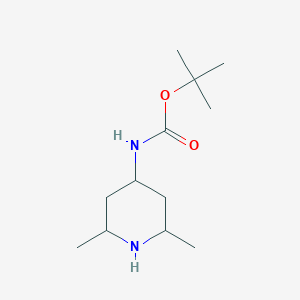

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate typically involves the protection of the amine group in 2,6-dimethylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the free amine.

Substitution: Formation of deprotected amine and tert-butyl alcohol.

科学的研究の応用

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.

作用機序

The mechanism of action of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .

類似化合物との比較

Similar Compounds

2,6-Dimethylpiperidine: Lacks the Boc protecting group and is more reactive.

Piperidine: A simpler structure without the methyl groups or Boc protection.

N-Boc-piperidine: Similar protecting group but without the methyl substitutions.

Uniqueness

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is unique due to the presence of both the Boc protecting group and the 2,6-dimethyl substitutions. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications .

生物活性

Tert-butyl (2,6-dimethylpiperidin-4-yl)carbamate, also known as tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- Structural Characteristics : The compound features a tert-butyl group linked to a carbamate moiety and a 2,6-dimethylpiperidine structure. This unique arrangement contributes to its biological activity and pharmacological potential.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound may have potential applications in treating antibiotic-resistant infections .

The antibacterial mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis and function. Preliminary studies suggest that the compound may penetrate bacterial membranes effectively, enhancing its bioavailability and therapeutic efficacy .

Case Studies and Experimental Findings

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound inhibited bacterial growth at low concentrations. For instance, a study reported an IC50 value indicating effective inhibition against MRSA .

- In Vivo Models : In animal models, administration of the compound resulted in reduced bacterial load in infected tissues compared to control groups. The results indicated a potential for clinical application in treating systemic infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antibacterial Activity | Additional Properties |

|---|---|---|

| Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate | Moderate | Analgesic and anti-inflammatory effects |

| Tert-butyl N-(4-methylphenyl)-carbamate | Low | Primarily used as a chemical intermediate |

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Future Directions for Research

Further research is needed to elucidate the detailed mechanisms of action of this compound. Key areas for future investigation include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- Toxicology Studies : Assessing safety profiles in various biological systems.

特性

IUPAC Name |

tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRIIQQTFKQUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。